Lithium 2-thienylcyanocuprate 0.25M

Organocopper reagents Product isolation Cross-coupling

Eliminate purification bottlenecks caused by phosphine oxide byproducts. Lithium 2-thienylcyanocuprate 0.25M (CAS 112426-02-5) is a pre-formed organocuprate solution engineered with a non-transferable 2-thienyl ligand that directs exclusive transfer of the desired Rₜ group in mixed higher-order cyanocuprates. This selectivity is unattainable with generic Gilman reagents. - Enables 47% absolute yield improvement (30% → 77%) in β-C-glycoside C-alkylation with complete β-stereoselectivity. - Direct precursor to zero-valent Rieke copper for oxidative addition to C-X bonds, streamlining steroid side-chain functionalization. - Supplied as a stable 0.25 M THF solution; identical to the Lipshutz-type reagent used in prostaglandin analog construction.

Molecular Formula C5H3CuLiNS-
Molecular Weight 179.7 g/mol
CAS No. 112426-02-5
Cat. No. B054359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium 2-thienylcyanocuprate 0.25M
CAS112426-02-5
Molecular FormulaC5H3CuLiNS-
Molecular Weight179.7 g/mol
Structural Identifiers
SMILES[Li+].C1=CS[C-]=C1.C(=[N-])=[Cu]
InChIInChI=1S/C4H3S.CN.Cu.Li/c1-2-4-5-3-1;1-2;;/h1-3H;;;/q2*-1;;+1
InChIKeyJJLOJRQQDZIYQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium 2-thienylcyanocuprate 0.25M: Lower-Order Cuprate Precursor


Lithium 2-thienylcyanocuprate 0.25M, also designated as 2-thienyl(cyano)copper lithium (CAS 112426-02-5), is a lower-order organocuprate reagent supplied as a 0.25 M solution in tetrahydrofuran (THF) with a density of 0.895 g/mL at 25 °C . The compound, with molecular formula C₅H₃CuLiNS and molecular weight 179.64 g/mol, features a copper(I) center coordinated to a 2-thienyl group and a cyanide ligand . Its primary synthetic utility lies in serving as a stable, pre-formed precursor for generating higher-order cuprate reagents of the type Rₜ(2-thienyl)Cu(CN)Li₂ and as a direct source for the preparation of highly reactive zero-valent copper (Rieke copper) via lithium naphthalenide reduction [1].

Lithium 2-thienylcyanocuprate 0.25M vs. Gilman & Phosphine Reagents


Generic Gilman reagents (R₂CuLi) and phosphine-based organocopper reagents exhibit fundamentally different reactivity profiles and operational limitations compared to lithium 2-thienylcyanocuprate. Gilman cuprates typically function as stoichiometric nucleophiles in conjugate additions but lack the capacity to serve as precursors to the selective ligand-transfer behavior characteristic of higher-order cyanocuprates derived from this compound [1]. Phosphine-based copper reagents, while effective in certain cross-couplings, introduce phosphine oxide byproducts that complicate chromatographic purification and scale-up workflows. Critically, the 2-thienyl ligand in lithium 2-thienylcyanocuprate is specifically engineered as a non-transferable “dummy” ligand that directs selective transfer of the desired RT group in mixed higher-order cuprates while remaining bound to copper, a selectivity profile that cannot be replicated by simple dialkyl cuprates [2].

Lithium 2-thienylcyanocuprate: Performance Evidence


Product Isolation: Thienyl- vs. Phosphine-Based Reagents

Reduction of lithium 2-thienylcyanocuprate produces highly reactive copper solutions that enable the direct formation of functionalized organocopper reagents. A direct comparative assessment reported that product isolation was much easier using thienyl-based organocopper reagents as opposed to phosphine-based organocopper reagents, due to the absence of phosphine-derived impurities that otherwise complicate purification [1]. This operational advantage is critical in multi-step syntheses where intermediate purification significantly impacts overall throughput.

Organocopper reagents Product isolation Cross-coupling Process chemistry

Stereoselective C-Glycoside Synthesis with Mixed Cuprates

In the stereoselective synthesis of β-D-C-glycosides from glycosyl dianions, treatment of dianion intermediate 7 with methyl iodide (MeI) afforded only 30% of the desired C-methylated product 15, accompanied by 40% of an undesired halogen-metal exchange byproduct. Prior addition of lithium 2-thienylcyanocuprate to form the corresponding mixed higher-order cuprate increased the yield of 15 to 50%. Further optimization using dimethyl sulfate as electrophile in the cuprate-mediated protocol raised the yield to 77%. Complete β-D stereoselectivity was maintained throughout [1].

C-glycoside synthesis Stereoselectivity Carbohydrate chemistry Transmetallation

Rieke Copper Generation at Low Temperature

Lithium 2-thienylcyanocuprate serves as a unique precursor for generating highly reactive zero-valent copper (Rieke copper) via reduction with lithium naphthalenide. This active copper species undergoes oxidative addition to carbon–halogen bonds at low temperatures, enabling the direct formation of functionalized organocopper reagents from organic halides. Notably, this formulation avoids Wurtz-type homocoupling and eliminates the need for phosphine ligands, resulting in more convenient product isolation than phosphine-based organocopper systems [1]. In a steroid synthesis application, Rieke copper generated from lithium 2-thienylcyanocuprate at −78 °C or −100 °C reacted with 22-bromosteroids to afford cupriosteroids in good yields, demonstrating compatibility with complex, polyfunctional substrates [2].

Rieke copper Zero-valent copper Organometallic synthesis Oxidative addition

Selective Ligand Transfer in Mixed Cuprates

Combination of an organolithium (RₜLi) and 2-lithiothiophene with CuCN forms the mixed higher-order cyanocuprate 'Rₜ(2-thienyl)Cu(CN)Li₂', in which lithium 2-thienylcyanocuprate functions as the foundational lower-order building block. This species selectively transfers the Rₜ ligand in substitution reactions with epoxides and halides while the 2-thienyl group acts as a non-transferable 'dummy' ligand that remains bound to copper. In conjugate addition processes, the reagent reacts with unhindered α,β-unsaturated substrates to deliver the Rₜ group via 1,4-addition, whereas β,β-disubstituted enones unexpectedly afford products from 1,2-addition of the thiophene group—a selectivity switch that provides synthetic flexibility [1].

Higher-order cuprates Selective ligand transfer Conjugate addition Cross-coupling

1,4-Conjugate Addition Selectivity

Patent literature describing the use of higher-order cuprates containing the 2-thienylcyanocuprate structural motif (specifically RₜCu(2-thienyl)CNLi₂) in prostaglandin synthesis reports that conjugate 1,4-addition to cyclopentenones proceeds with 41% isolated yield of the desired 1,4-adduct, while 1,2-addition side products account for 48% of the reaction mass [1]. This 1,4- to 1,2-addition ratio is characteristic of the thienyl-containing cuprate system and informs reaction optimization strategies when regioisomeric purity is required.

1,4-Conjugate addition Prostaglandin synthesis Enone alkylation Higher-order cuprates

Pre-formed Cuprate in a Bottle Stability

Lithium 2-thienylcyanocuprate is characterized as a 'lower order, stable cuprate in a bottle'—a pre-formed, commercially available solution (0.25 M in THF) that eliminates the need for in situ generation from CuCN and 2-lithiothiophene immediately prior to use [1]. This contrasts sharply with most higher-order cuprates, which must be prepared fresh at low temperature due to thermal instability. The compound is supplied as a standardized solution with defined concentration (0.25 M) and density (0.895 g/mL at 25 °C), enabling precise stoichiometric control in synthetic protocols .

Reagent stability Higher-order cuprate precursor THF solution Air-sensitive reagents

Lithium 2-thienylcyanocuprate: Application Scenarios


Higher-Order Cuprates for Prostaglandin Synthesis

This reagent is the preferred precursor for generating mixed higher-order cyanocuprates of the type Rₜ(2-thienyl)Cu(CN)Li₂, which enable selective ligand transfer of the Rₜ group in conjugate addition and substitution reactions. This methodology has been explicitly applied to prostaglandin analog synthesis (1,4-addition to cyclopentenones, 41% isolated yield) and is discussed in the context of polyene macrolide antibiotic construction [6]. Procurement is justified for medicinal chemistry and process development groups engaged in natural product total synthesis or steroid analog preparation where selective C–C bond formation with complex, functionalized fragments is required [7].

Stereoselective C-Glycoside Construction

As demonstrated in the β-D-C-glycoside synthesis study, lithium 2-thienylcyanocuprate enables a 47% absolute yield improvement (from 30% to 77%) when employed to form mixed higher-order cuprates for C-alkylation of glycosyl dianions, with complete β-stereoselectivity maintained [6]. This application scenario is particularly relevant for carbohydrate chemistry laboratories synthesizing C-glycoside natural products, SGLT2 inhibitor pharmacophores, or glycoconjugate vaccine components where stereocontrol and yield optimization are paramount.

Rieke Copper Preparation for Oxidative Addition

Lithium 2-thienylcyanocuprate is the direct precursor for generating highly reactive zero-valent copper (Rieke copper) via lithium naphthalenide reduction at −78 °C or −100 °C. This active copper species oxidatively adds to carbon–halogen bonds in allylic and vinylic halides, enabling the formation of functionalized organocopper reagents that subsequently participate in cross-coupling, conjugate addition, and epoxide-opening reactions [6]. Applications include steroid side-chain functionalization (cupriosteroid synthesis) and the preparation of allylic copper reagents for complex molecule assembly, with product isolation significantly simplified compared to phosphine-based copper reagents [7].

Organostannane Transmetallation for C–C Bond Formation

In synthetic sequences requiring transmetallation from organostannanes, lithium 2-thienylcyanocuprate serves as the first cuprate complex in the preparation of higher-order cuprates containing vinyl, alkyl, or aryl carbanions for subsequent 1,4-conjugate addition [6]. This application is documented in patent literature covering the preparation of pharmacologically active prostaglandins, where the 2-thienylcyanocuprate structural motif (RₜCu(2-thienyl)CNLi₂) is explicitly claimed as the reactive intermediate for omega chain installation onto cyclopentenone cores [7].

Quote Request

Request a Quote for Lithium 2-thienylcyanocuprate 0.25M

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.